Ephedrinsulfat

Übersicht

Beschreibung

Ephedrine sulfate is a central nervous system (CNS) stimulant often used to prevent low blood pressure during anesthesia . It has also been used for asthma, narcolepsy, and obesity but is not the preferred treatment . It is of unclear benefit in nasal congestion . Ephedrine works by increasing the activity of the α and β adrenergic receptors .

Synthesis Analysis

Ephedrine was first isolated in 1987 from the Chinese species Ephedra sinica (Stapf.) and at the present time, it is widely used in medical practice . Ephedrine and its isomer pseudoephedrine are found in various species of plants of the family Ephedraceae Dumort .

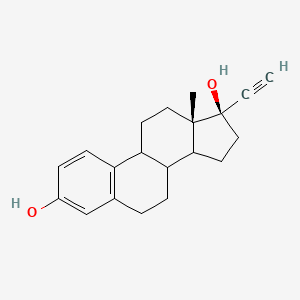

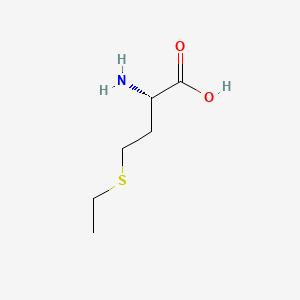

Molecular Structure Analysis

Ephedrine sulfate has the molecular formula C20H32N2O6S, with an average mass of 428.543 Da and a monoisotopic mass of 428.198120 Da . Another source suggests the molecular formula as C10H17NO5S, with an average mass of 263.311 Da and a monoisotopic mass of 263.082733 Da .

Chemical Reactions Analysis

The inter-conversion of ephedrine alkaloids was studied in detail by Schmidt and Emde . Ephedrine sulfate is a potent sympathomimetic that stimulates both α and β receptors and has clinical uses related to both actions .

Physical And Chemical Properties Analysis

Ephedrine sulfate is a clear, colorless, sterile solution for intravenous injection . It is freely soluble in water and ethanol, very slightly soluble in chloroform, and practically insoluble in ether .

Wissenschaftliche Forschungsanwendungen

Traditionelle Medizin

Ephedrin ist eine der ältesten Heilpflanzen, die in der traditionellen chinesischen Medizin seit fast 5000 Jahren verwendet wird . Es wurde als Stimulans und als Antiasthmatika zur Behandlung von Erkältungen, Bronchialasthma, Husten, Fieber, Grippe, Kopfschmerzen, Ödemen und Allergien eingesetzt .

Alkaloidquelle

Ephedra-Pflanzen enthalten eine Mischung aus Alkaloiden, darunter Ephedrin, Pseudoephedrin, Norephedrin und Methylephedrin . Diese Alkaloide sind die Quellen für thermogene und stimulierende Mittel .

Thermogene Effekte

Die thermogenen Wirkungen von Ephedrin führen zu einer Steigerung des Stoffwechsels, wie an der Erhöhung der Körpertemperatur erkennbar ist . Diese Eigenschaft macht es zu einem möglichen Kandidaten für Gewichtsverlust und Supplementierung .

Stimulierende Effekte

Ephedrin stimuliert das Gehirn, erhöht die Herzfrequenz, verengt die Blutgefäße (erhöht den Blutdruck) und erleichtert das Atmen . Diese Eigenschaften machen es in verschiedenen medizinischen Anwendungen nützlich.

Flavonoidquelle

Ephedra-Arten enthalten auch Flavonoide . Mehr als 40 Flavonoide wurden aus diesen Arten identifiziert, die als Flavonole, Flavonone, Flavone, Flavanole, Dihydroflavonole und Anthocyane klassifiziert sind .

Tanninquelle

Tannine sind auch Hauptbestandteile der Gattung Ephedra . Sie existieren meist in konzentrierter Form .

Behandlung von Hypotonie

Während chirurgischer Eingriffe können Patienten eine potenziell lebensbedrohliche Hypotonie entwickeln, die eine sofortige Behandlung mit Ephedrinsulfat erfordert .

Risiko-Nutzen-Bewertung

Obwohl Ephedrin mit einem Risiko für Bluthochdruck und Tachykardie in Verbindung gebracht wurde, hat seine Anwendung im Rahmen einer perioperativen Hypotonie eine günstige Risiko-Nutzen-Bewertung .

Wirkmechanismus

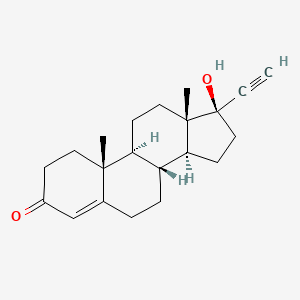

Target of Action

Ephedrine sulfate is a sympathomimetic amine that primarily targets α- and β-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

Ephedrine sulfate acts as an agonist at α- and β-adrenergic receptors, meaning it binds to these receptors and activates them . Additionally, it indirectly causes the release of norepinephrine from sympathetic neurons . This dual action leads to increased heart rate, bronchial relaxation, and constriction of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by ephedrine sulfate involves the release and reuptake of norepinephrine . By inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles, ephedrine sulfate enhances the overall adrenergic response . This leads to downstream effects such as vasoconstriction, increased heart rate, and bronchial relaxation .

Pharmacokinetics

It has a rapid onset of action when administered intravenously

Result of Action

The molecular and cellular effects of ephedrine sulfate’s action include vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) . These effects can lead to an increase in blood pressure and improved oxygen supply to the body tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ephedrine sulfate. For instance, the content of ephedrine alkaloids in the Ephedra plant (from which ephedrine is derived) can vary according to the species, time of harvest, geographical location, and growing conditions . Furthermore, research suggests that the content of ephedrine alkaloids can change with temperature and soil moisture . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ephedrine sulfate interacts with alpha- and beta-adrenergic receptors, causing the indirect release of norepinephrine from sympathetic neurons . This interaction inhibits norepinephrine reuptake and displaces more norepinephrine from storage vesicles . The medicinal and therapeutic effects of Ephedrine sulfate are related to alkaloids such as ephedrine, pseudoephedrine, norephedrine, and methylephedrine .

Cellular Effects

Ephedrine sulfate has various effects on cells and cellular processes. It increases blood pressure by stimulating heart rate and cardiac output and variably increasing peripheral resistance . It also causes bronchodilation due to the activation of beta-adrenergic receptors in the lungs .

Molecular Mechanism

Ephedrine sulfate acts as both a direct and indirect sympathomimetic. As a direct effect, ephedrine sulfate activates alpha-adrenergic and beta-adrenergic receptors . It also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .

Temporal Effects in Laboratory Settings

The effects of Ephedrine sulfate can change over time in laboratory settings. For example, repeated administration of ephedrine may cause tachyphylaxis

Dosage Effects in Animal Models

In animal models, the effects of Ephedrine sulfate can vary with different dosages. For dogs, the recommended dosage for hypotension is 0.05–0.2 mg/kg intravenously . The dose should be adjusted according to effect but there is a maximum dose of 2.5 mg/kg orally every 12 hours .

Metabolic Pathways

Ephedrine sulfate is largely unmetabolized, with its metabolite being norephedrine

Transport and Distribution

Ephedrine sulfate is transported and distributed within cells and tissues. It is administered by mouth, intravenous (IV), intramuscular (IM), subcutaneous (SC) routes . The volume of distribution of oral ephedrine is an average of 215.6L .

Subcellular Localization

Given its mechanism of action, it is likely that Ephedrine sulfate primarily interacts with adrenergic receptors located on the cell surface .

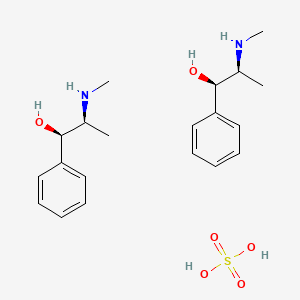

Eigenschaften

| { "Design of the Synthesis Pathway": "Ephedrine sulfate can be synthesized by the reaction of ephedrine hydrochloride with sulfuric acid.", "Starting Materials": [ "Ephedrine hydrochloride", "Sulfuric acid" ], "Reaction": [ "Dissolve ephedrine hydrochloride in water", "Add sulfuric acid dropwise with stirring", "Heat the mixture to 50-60°C for 30 minutes", "Cool the mixture and filter the precipitated ephedrine sulfate", "Wash the ephedrine sulfate with cold water and dry it" ] } | |

CAS-Nummer |

134-72-5 |

Molekularformel |

C10H17NO5S |

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

InChI |

InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |

InChI-Schlüssel |

XVPDSDYVNYOVMP-GNAZCLTHSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Aussehen |

Solid powder |

melting_point |

473 to 478 °F (decomposes) (NTP, 1992) |

Andere CAS-Nummern |

134-72-5 |

Physikalische Beschreibung |

Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant. |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ephedrine Ephedrine Erythro Isomer Ephedrine Hydrochloride Ephedrine Renaudin Ephedrine Sulfate Erythro Isomer of Ephedrine Hydrochloride, Ephedrine Renaudin, Ephedrine Sal Phedrine Sal-Phedrine SalPhedrine Sulfate, Ephedrine |

Herkunft des Produkts |

United States |

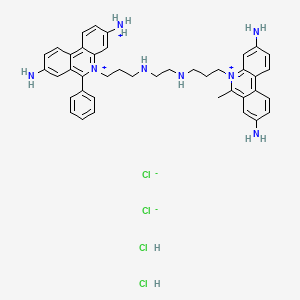

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.